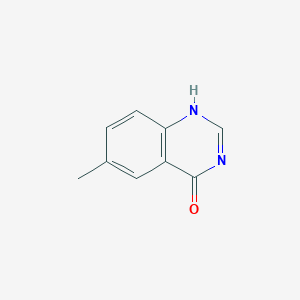

6-methyl-1H-quinazolin-4-one

Description

Historical Context and Evolution of Quinazolinone Chemistry in Academic Research

The journey of quinazolinone chemistry began in 1869 with Griess's synthesis of the first derivative. nih.gov A more satisfactory synthesis of the parent quinazoline (B50416) was later developed by Gabriel in 1903. nih.gov Early interest in quinazoline derivatives was significantly propelled in the 1950s by the discovery of a quinazoline alkaloid with antimalarial properties from an Asian plant. researchgate.net This led to extensive synthetic efforts to create new antimalarial agents. A notable outcome of this research was the synthesis of 2-methyl-3-o-tolyl-4-(3H)-quinazolinone, which, although ineffective against malaria, was discovered to be a potent hypnotic known as methaqualone. researchgate.net

Over the decades, synthetic methodologies for quinazolinones have evolved substantially. The Niementowski quinazoline synthesis, which involves the condensation of anthranilic acids with amides, became a common method for preparing 4(3H)-quinazolinones. acs.org Modern synthetic chemistry has introduced more efficient and environmentally friendly techniques, including microwave-assisted synthesis, metal-catalyzed reactions (e.g., palladium- and copper-catalyzed), and multicomponent reactions. nih.govnih.govnih.govnih.gov These advancements have facilitated the creation of large libraries of quinazolinone derivatives for biological screening. researchgate.net

The Quinazolinone Scaffold as a Privileged Structure in Chemical Biology

The quinazolinone framework is widely regarded as a "privileged structure" in medicinal chemistry. nih.govnih.gov This term describes a molecular scaffold that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad range of pharmacological activities. The versatility of the quinazolinone core allows for structural modifications at various positions (notably 2, 3, 6, and 8), which can significantly influence its biological profile. nih.govmdpi.com

The broad spectrum of biological activities associated with quinazolinone derivatives is extensive and includes:

Anticancer researchgate.netresearchgate.netnih.gov

Antimicrobial mdpi.com

Anti-inflammatory nih.gov

Anticonvulsant

Antiviral

Antihypertensive nih.gov

This diverse bioactivity has made the quinazolinone scaffold a cornerstone in the development of new therapeutic agents. nih.govnih.gov

Specific Academic Relevance of 6-Methyl-1H-quinazolin-4-one within Quinazolinone Research

Within the vast family of quinazolinones, This compound has emerged as a valuable and promising molecular platform for targeted research. cnr.it The presence of a methyl group at the 6-position provides a key hydrophobic interaction point, which can be crucial for binding to specific biological targets. cnr.it

Recent research has highlighted the utility of the 6-methylquinazolin-4(3H)-one core in the development of novel epigenetic modulators. Specifically, it has been identified as a foundational scaffold for creating binders for the bromodomain-containing protein 9 (BRD9), an important target in cancer research. cnr.it By synthesizing and screening a library of 2- and 8-disubstituted 6-methylquinazolin-4(3H)-one derivatives, researchers have identified potent and selective BRD9 ligands. cnr.it

Another significant area of research involves the development of 2,6-disubstituted (3H)-quinazolin-4-ones as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7). These compounds have shown potential for treating schizophrenia. One such derivative, ALX-171, demonstrated antipsychotic-like activity in animal models.

The synthesis of derivatives based on the this compound scaffold is often achieved through multi-step synthetic routes, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Interactive Table of Selected this compound Derivatives and their Biological Activity

Below is an interactive table detailing some of the research findings on derivatives of this compound.

| Compound ID | Target | Biological Activity/Assay | IC50 Value | Source |

| ALX-171 | mGlu7 Receptor | Negative Allosteric Modulator | 6.14 µM | |

| Compound 5 | BRD9 | Bromodomain Binder | Low-micromolar range | |

| Compound 11 | BRD9 | Bromodomain Binder | Low-micromolar range | |

| Compound 12 | BRD9 | Bromodomain Binder | Low-micromolar range | |

| Compound 19 | BRD9 | Bromodomain Binder | Low-micromolar range |

Overview of Advanced Research Domains in Quinazolinone Chemistry

The field of quinazolinone chemistry continues to expand into sophisticated and cutting-edge research domains. One major area of focus is the development of tyrosine kinase inhibitors (TKIs) for cancer therapy. researchgate.net Several quinazolinone-based molecules have been investigated for their ability to inhibit key kinases like EGFR and VEGFR. researchgate.net

Molecular hybridization is another advanced strategy, where the quinazolinone scaffold is combined with other pharmacologically active moieties to create hybrid compounds with potentially enhanced potency or dual modes of action. nih.gov This approach has been used to develop novel anticancer, antibacterial, and antidiabetic agents.

Furthermore, the application of computational chemistry and machine learning is becoming increasingly integral to quinazolinone research. nih.gov These tools aid in the rational design of new derivatives, prediction of their biological activities, and understanding their binding interactions with target proteins, thereby accelerating the drug discovery process.

The development of novel synthetic methodologies , including green chemistry approaches, remains a priority to enable more efficient, cost-effective, and environmentally benign production of quinazolinone libraries for high-throughput screening. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-2-3-8-7(4-6)9(12)11-5-10-8/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCDXPIFJIVICL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)NC=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methyl 1h Quinazolin 4 One and Its Structural Analogs

Classical and Contemporary Approaches to Quinazolinone Synthesis

The synthesis of the quinazolinone core is a well-established area of organic chemistry, with numerous methods developed over the years. These strategies often begin with simple, ortho-substituted benzene (B151609) derivatives, which undergo cyclization to form the characteristic bicyclic system.

Modified Niementowski Reactions for Quinazolin-4(3H)-one Derivatives

The Niementowski reaction, first reported in 1895, is a foundational method for synthesizing 4(3H)-quinazolinones. researchgate.net The classical approach involves the thermal condensation of anthranilic acid with an amide. researchgate.net For instance, the reaction of anthranilic acid with formamide (B127407) produces the parent quinazolin-4(3H)-one. researchgate.netarkat-usa.org

Modifications to the original Niementowski reaction have been developed to improve yields, shorten reaction times, and expand the substrate scope. A significant advancement is the use of microwave irradiation, which can dramatically accelerate the reaction. researchgate.netsrce.hr In some cases, reactions that take hours under conventional heating can be completed in minutes with microwave assistance, often in the absence of a solvent ("neat" conditions). researchgate.netsrce.hrijprajournal.com This environmentally benign approach enhances reaction rates and simplifies product work-up. researchgate.netsrce.hr

The reaction has also been extended to synthesize a variety of substituted quinazolinones. researchgate.netsrce.hr For example, using N-alkyl formamides or other substituted amides allows for the introduction of substituents at various positions on the quinazolinone ring. arkat-usa.org

Table 1: Comparison of Classical and Microwave-Assisted Niementowski Reactions

| Parameter | Classical Niementowski Reaction | Microwave-Assisted Niementowski Reaction |

|---|---|---|

| Conditions | Conventional heating (e.g., 130–150 °C). ijprajournal.com | Microwave irradiation (e.g., 60 W). ijprajournal.comnih.gov |

| Reaction Time | Several hours. ijprajournal.com | Minutes. researchgate.netijprajournal.com |

| Solvent | Often requires a high-boiling solvent or is run neat. | Frequently performed under solvent-free (neat) conditions. srce.hr |

| Yields | Variable, sometimes low. srce.hr | Generally high to excellent. researchgate.netnih.gov |

| By-products | Can lead to by-products due to high temperatures and long reaction times. | Often cleaner with fewer by-products. nih.gov |

Cyclization Reactions Involving Anthranilic Acid Derivatives

Anthranilic acid and its derivatives are versatile precursors for quinazolinone synthesis beyond the Niementowski reaction. Various cyclization strategies have been developed that utilize different co-reactants to form the heterocyclic ring.

One common method involves the reaction of anthranilic acid with orthoesters, such as trimethyl orthoformate or triethyl orthoformate, often in the presence of an amine. tandfonline.com This one-pot, three-component reaction provides an efficient route to 3-substituted-quinazolin-4(3H)-ones. ijprajournal.comtandfonline.com Another approach is the two-step synthesis of 2-methyl-quinazolin-4(3H)-ones, which begins with the cyclization of anthranilic acid with acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. tandfonline.com This intermediate subsequently reacts with an amine to yield the desired 2-methyl substituted quinazolinone. tandfonline.com

A highly efficient one-pot reductive N-heterocyclization has been reported for synthesizing the quinazolinone core from 2-nitrobenzoic acid derivatives and formamide. arkat-usa.org This reaction is catalyzed by indium(III) or bismuth(III) salts. arkat-usa.org The process involves the in-situ reduction of the nitro group to an amino group, which then undergoes a Niementowski-type cyclocondensation to form the quinazolinone ring in high yields. arkat-usa.org

Eco-efficient methods have also been developed, such as the synthesis of quinazoline-2,4(1H,3H)-diones from anthranilic acid derivatives and potassium cyanate (B1221674) in water. nih.govjst.go.jp This process involves the formation of a urea (B33335) derivative, which then cyclizes to the final product. nih.govjst.go.jp

Strategies Utilizing Isatoic Anhydride Precursors

Isatoic anhydride is another key precursor for the synthesis of quinazolinone scaffolds. researchgate.net Its use is advantageous as it can serve as a stable and convenient source for the o-aminobenzoyl group. srce.hr Multicomponent reactions involving isatoic anhydride, an amine, and an aldehyde are a powerful strategy for producing a diverse range of quinazolinone derivatives in a single step. openmedicinalchemistryjournal.comresearchgate.net

For example, 2,3-dihydroquinazolin-4(1H)-ones can be synthesized through a one-pot condensation of isatoic anhydride, an aldehyde, and an amine. researchgate.net Similarly, reacting isatoic anhydride with various amidoxime (B1450833) derivatives in the presence of iron(III) chloride provides a simple and highly efficient route to 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org

The reaction of isatoic anhydride with amines can also be used to generate 2-amino-N-substituted benzamide (B126) intermediates, which can then be cyclized to quinazolin-4(3H)-ones using a suitable one-carbon source like dimethyl sulfoxide (B87167) (DMSO). nih.gov

Targeted Synthesis of 6-Methyl-1H-quinazolin-4-one and its Direct Precursors

The synthesis of the specific compound this compound, also known as 4-hydroxy-6-methylquinazoline, typically starts from 2-amino-5-methylbenzoic acid. nih.govontosight.ai This precursor contains the necessary ortho-amino-carboxy functionality and the methyl group at the correct position on the benzene ring.

A direct and classical method for synthesizing this compound is the condensation of 2-amino-5-methylbenzoic acid with formamide, which provides the C2-N3 segment of the heterocyclic ring. ontosight.ai

Furthermore, 2-amino-5-methylbenzoic acid is a crucial starting material for a variety of 6-methyl-quinazolinone derivatives. For instance, its reaction with butyl isothiocyanate in the presence of triethylamine (B128534) leads to the formation of 3-butyl-2,3-dihydro-6-methyl-2-thioxoquinazolin-4(1H)-one. nih.gov This thioxo-derivative can then be further functionalized to create a library of related compounds. nih.gov

Table 2: Synthesis of 6-Substituted Quinazolinone Derivatives

| Precursor | Reagents | Product | Reference |

|---|---|---|---|

| 2-amino-5-methylbenzoic acid | Formamide | This compound | ontosight.ai |

| 2-amino-5-methylbenzoic acid | Butyl isothiocyanate, Triethylamine | 3-butyl-2,3-dihydro-6-methyl-2-thioxoquinazolin-4(1H)-one | nih.gov |

| 5-chloro anthranilic acid | 1. Acetic anhydride 2. Phosphorous pentaoxide, Glacial acetic acid, para-aminobenzoic acid | 4-[6-chloro-2-methyl-4-oxoquinazolin -3(4H)-yl] benzoic acid | ijpsr.com |

Advanced Catalytic Methods for Quinazolinone Scaffold Assembly

Modern synthetic chemistry has introduced sophisticated catalytic methods to construct and functionalize the quinazolinone scaffold, offering high efficiency, selectivity, and functional group tolerance.

Transition-Metal Catalysis in C-H Bond Functionalization

Transition-metal-catalyzed C-H bond functionalization has emerged as a powerful tool for the diversification of the quinazolinone core. researchgate.netrsc.org This strategy allows for the direct formation of new carbon-carbon and carbon-heteroatom bonds on the pre-formed quinazolinone ring system, bypassing the need for traditional functional group manipulations. sci-hub.se

Metals such as palladium (Pd), rhodium (Rh), ruthenium (Ru), and copper (Cu) are commonly employed to catalyze these transformations. sci-hub.senih.govmdpi.com These reactions often utilize a directing group within the quinazolinone substrate to guide the metal catalyst to a specific C-H bond, ensuring high regioselectivity. nih.gov

A wide range of functionalizations have been achieved on the quinazolinone scaffold, including:

Arylation, Alkenylation, and Alkynylation: Introducing new carbon-based substituents. researchgate.netrsc.orgsci-hub.se

Amination, Amidation, and Acetoxylation: Forming new C-N and C-O bonds. researchgate.netrsc.org

For example, Rh(III)-catalyzed C-H activation and annulation of imidate esters with sources of nitrogen like dioxazolones can construct highly substituted quinazolines. nih.gov Copper-catalyzed reactions have also been extensively developed for building the quinazoline (B50416) framework itself, such as the reaction of 2-aminoarylketones with methylarenes and ammonium (B1175870) acetate (B1210297). mdpi.com These advanced methods represent the cutting edge of quinazolinone synthesis, enabling the rapid assembly of complex and functionally diverse molecules. rsc.orgsci-hub.se

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of substituted quinazolinones. nih.gov These reactions offer high efficiency and functional group tolerance. nih.gov

The Suzuki-Miyaura cross-coupling, which couples organoboron compounds with organic halides, is particularly advantageous due to the low toxicity of reagents and stability of the boron derivatives. nih.govmdpi.com This method has been successfully employed in the synthesis of polysubstituted quinazolinones. nih.gov For instance, novel quinazolinylphenyl-1,3,4-thiadiazole conjugates have been synthesized in high yields via Suzuki cross-coupling reactions of bromo-substituted quinazolines with boronic acid pinacol (B44631) esters. mdpi.com The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps. mdpi.com

Other palladium-catalyzed reactions like Kumada and Stille couplings have also been utilized, primarily for the functionalization of the quinazoline ring system rather than the quinazolinone core, due to the incompatibility of Grignard reagents with the amide group in quinazolinones. nih.gov The regioselectivity of these reactions is a key aspect, with the C-4 position of the quinazoline ring often being the most reactive site for substitution due to the electronic effect of the adjacent nitrogen atom. nih.govmdpi.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Hybrid Synthesis

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. mdpi.combeilstein-journals.orgnih.gov This reaction has been instrumental in creating hybrid molecules that incorporate the quinazolinone scaffold with a triazole moiety.

The synthesis of 2-(1,2,3-triazoyl) quinazolinones has been achieved through a multicomponent reaction involving a 1,3-dipolar cycloaddition between a terminal alkyne and 2-azidobenzaldehyde (B97285) to form the triazole ring, followed by cyclocondensation with anthranilamide to construct the quinazolinone nucleus. mdpi.com The mechanism involves the formation of a copper acetylide intermediate which then reacts with the azide. mdpi.com This methodology allows for the generation of complex molecular architectures under mild conditions with high atom economy. mdpi.comnih.gov

Green Chemistry Principles in Quinazolinone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazolinones to reduce environmental impact and improve efficiency. tandfonline.comopenmedicinalchemistryjournal.combenthamscience.com These approaches focus on minimizing waste, using less hazardous substances, and improving energy efficiency.

Microwave-Assisted Synthetic Routes

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields compared to conventional heating methods. researchgate.netnih.govfrontiersin.org In quinazolinone synthesis, microwave-assisted protocols have been developed for various transformations, including cyclization and condensation reactions. researchgate.netrsc.org For example, a green and rapid synthesis of quinazolinone derivatives from substituted 2-halobenzoic acids and amidines has been achieved through microwave-assisted iron-catalyzed cyclization in water. rsc.org Solvent-free microwave-assisted synthesis of 6-substituted quinazolino[4,3-b]quinazolin-8-ones has also been reported, demonstrating the efficiency and environmental benefits of this technique. researchgate.net

Solvent-Free and Aqueous Medium Reactions

Conducting reactions in the absence of organic solvents or in aqueous media are key tenets of green chemistry. benthamscience.com Solvent-free synthesis of quinazolinone derivatives has been achieved under microwave irradiation, offering operational simplicity and a straightforward work-up. researchgate.net

Aqueous medium reactions for quinazolinone synthesis have also been successfully developed. bohrium.comacs.orgrsc.orgnih.gov For instance, an electrochemical synthesis of quinazolinones has been carried out in aqueous media under mild conditions. acs.org The use of basic ionic liquids as both catalyst and surfactant has enabled the efficient synthesis of quinazolinones in water. bohrium.comrsc.org These methods avoid the use of volatile and often toxic organic solvents, making the synthetic processes more sustainable. nih.govresearchgate.net

Derivatization Strategies for Enhancing Molecular Diversity

The functionalization of the quinazolinone core at various positions is crucial for exploring the structure-activity relationships and discovering new bioactive compounds. nih.gov Derivatization strategies have been developed to introduce a wide range of substituents at the C-2, N-3, C-4, C-6, C-7, and C-8 positions. rsc.orgresearchgate.netmdpi.comnih.govnih.govarabjchem.org

Functionalization at C-2, N-3, C-4, C-6, C-7, and C-8 Positions

C-2 Position: The C-2 position is a common site for modification. For example, 2-aryl quinazolin-4(3H)-ones can be synthesized through the iodine-catalyzed oxidative coupling of 2-aminobenzamides with aryl methyl ketones. organic-chemistry.org

N-3 Position: The N-3 position is often targeted for introducing various side chains. For instance, 3-substituted quinazolinones have been synthesized by reacting a benzoxazinone intermediate with corresponding amines. tandfonline.comresearchgate.net

C-4 Position: The C-4 position is highly activated for nucleophilic substitution, making it a key site for derivatization. mdpi.combeilstein-journals.org Modifications at this position have been shown to significantly influence biological activity. mdpi.com

C-6 Position: The 6-position, where the methyl group is located in the parent compound, can be further functionalized. A variety of 6-substituted quinazoline derivatives have been synthesized to explore their therapeutic potential. researchgate.netresearchgate.net

C-7 Position: Similar to the C-6 position, modifications at the C-7 position have been explored to enhance the biological properties of quinazolinone derivatives. mdpi.com

C-8 Position: Recent studies have shown that introducing substituents at the C-8 position can lead to improved potency and selectivity of quinazolin-4-one-based inhibitors. nih.gov

Synthesis of Hybrid Quinazolinone Architectures

The strategy of molecular hybridization is a prominent approach in medicinal chemistry for the design of novel ligands. nih.gov This technique involves covalently linking two or more pharmacologically active molecules, known as pharmacophores, into a single hybrid structure. nih.govmdpi.com The goal is to develop compounds with enhanced affinity, improved efficacy, or a novel mechanism of action by combining the functionalities of the parent molecules. nih.govmdpi.com Quinazolinone and its derivatives, including this compound, serve as a versatile scaffold for creating such hybrid architectures due to their wide range of biological activities and synthetic tractability. nih.govujpronline.com Various synthetic methodologies, including multicomponent reactions, cycloadditions, and metal-catalyzed couplings, have been employed to construct diverse quinazolinone-based hybrids. ujpronline.comnih.govmdpi.com

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where at least three starting materials react in a single pot to form a product that incorporates the majority of atoms from the reactants. nih.govacs.org This approach is valued for its operational simplicity, atom economy, and ability to rapidly generate complex molecular scaffolds. nih.govfrontiersin.org

One-pot MCRs have been developed for the synthesis of complex fused quinazolinone systems, such as triazolo/benzimidazolo quinazolinones. tandfonline.com A notable method involves the in situ oxidation of benzyl (B1604629) halides to their corresponding aldehydes, which then undergo a three-component reaction with α-hydroxy C-H acids and an amine source like 2-aminobenzimidazole (B67599) or 3-amino-1,2,4-triazole. tandfonline.com This cascade process, facilitated by trimethylamine (B31210) N-oxide in ethanol (B145695), proceeds through Knoevenagel condensation and Michael addition, followed by cyclization and dehydration to yield the final hybrid products in good yields. tandfonline.com

Another innovative MCR approach utilizes an Ugi four-component reaction (Ugi-4CR) to build polycyclic quinazolinones. nih.govacs.org In one protocol, o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, and ammonia (B1221849) are reacted, followed by a palladium-catalyzed intramolecular N-arylation to form isoindolo[1,2-b]quinazolinone derivatives. acs.org A second, orthogonal approach employs cyanamide (B42294) as the amine component in the Ugi-4CR, followed by a radical-induced cyclization to construct the polycyclic system. nih.govacs.org

A sustainable MCR strategy for synthesizing 2-aryl quinazolin-4(3H)-ones employs a magnetically recoverable palladium catalyst. frontiersin.org This method couples aryl or heteroaryl iodides with 2-aminobenzamide (B116534) and a carbonyl source in an environmentally friendly PEG/water solvent system. frontiersin.org The catalyst demonstrates high activity and can be easily recovered and reused multiple times, aligning with the principles of green chemistry. frontiersin.org

Recently, a one-pot, four-component reaction was developed for creating quinazolin-4-one/3-cyanopyridin-2-one hybrids. nih.gov This method involves reacting acylated quinazolin-4(3H)-one, ethyl cyanoacetate, a substituted benzaldehyde, and ammonium acetate in ethanol at elevated temperatures to furnish the desired hybrid compounds. nih.gov

Table 1: Examples of Multicomponent Reactions for Hybrid Quinazolinone Synthesis

| Hybrid Type | Starting Materials | Key Reagents/Catalysts | Reaction Type | Ref. |

|---|---|---|---|---|

| Triazolo/Benzimidazolo Quinazolinones | Benzyl halides, 2-aminobenzimidazole/3-amino-1,2,4-triazole, α-hydroxy C-H acids | Trimethylamine N-oxide | Cascade (Oxidation, Condensation, Cyclization) | tandfonline.com |

| Polycyclic Quinazolinones | o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, ammonia | Palladium catalyst | Ugi-4CR followed by Annulation | acs.org |

| 2-Aryl Quinazolin-4(3H)-ones | Aryl/heteroaryl iodides, 2-aminobenzamide, carbonyl source | Magnetically recoverable Pd catalyst | MCR with Cyclization/Carbonylation | frontiersin.org |

Cycloaddition and Condensation Reactions

Cycloaddition reactions are powerful tools for constructing heterocyclic rings. The 1,3-dipolar cycloaddition, in particular, has been used to create novel quinazolinone–isoxazoline hybrids. mdpi.com In this approach, an N-allylquinazolinone is reacted with various arylnitriloxides, generated in situ, to produce the hybrid molecules in a highly regioselective manner. mdpi.com

Condensation reactions are fundamental in forming many hybrid structures. For instance, quinazolinone-Schiff base-thiazolidin-4-one hybrids are synthesized in a multi-step process. nih.gov Initially, 3-(4-aminophenyl)-2-phenyl-quinazolin-4(3H)-one is treated with aromatic aldehydes to form Schiff base intermediates. nih.gov These intermediates then undergo cyclocondensation with thioglycolic acid to yield the final thiazolidin-4-one hybrids. nih.gov Similarly, hybrids linking 2-methylquinazolin-4(3H)-one with indolin-2-one are formed through the condensation of 6-amino-2-methylquinazolin-4(3H)-one with an appropriate isatin (B1672199) derivative. nih.gov

The synthesis of quinazolinone-triazole hybrids has been achieved through a straightforward methodology starting from 2-aminobenzamide and various carbonyls to afford 2,3-dihydroquinazolin-4(1H)-ones. acs.org These intermediates are then converted into the target hybrids, which can be further modified. acs.org Another route to triazole hybrids involves a "click chemistry" approach, where 3-(2-(hydroxymethyl)phenyl)-2-methylquinazolin-4(3H)-ones are reacted with various acetylenes. nih.gov

Table 2: Synthesis of Quinazolinone Hybrids via Cycloaddition and Condensation

| Hybrid Type | Key Reactants | Reaction Type | Key Features | Ref. |

|---|---|---|---|---|

| Quinazolinone-Isoxazoline | N-allylquinazolinone, Arylnitriloxides | 1,3-Dipolar Cycloaddition | High regioselectivity | mdpi.com |

| Quinazolinone-Thiazolidin-4-one | 3-(4-aminophenyl)-2-phenyl-quinazolin-4(3H)-one, Aromatic aldehydes, Thioglycolic acid | Condensation (Schiff base formation) followed by Cyclocondensation | Multi-step synthesis via Schiff base intermediate | nih.gov |

| Quinazolinone-Indolin-2-one | 6-amino-2-methylquinazolin-4(3H)-one, Isatin derivatives | Condensation | Formation of an imine linkage | nih.gov |

Coupling and Other Synthetic Strategies

Metal-catalyzed reactions are frequently used to forge bonds in hybrid molecule synthesis. mdpi.com For example, various coupling reactions can be employed to link different heterocyclic moieties to the quinazolinone core. ujpronline.comujpronline.com

The synthesis of quinazolinone-amino acid hybrids involves a coupling reaction between an aminoquinazolinone derivative and protected amino acids. mdpi.com For instance, 3-amino-6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-one can be coupled with various Fmoc-protected L-amino acids using a coupling agent like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) to prevent racemization. mdpi.com The final hybrid is obtained after deprotection. mdpi.com

Quinazoline-benzimidazole hybrids have also been designed and synthesized. nih.gov These syntheses often involve multi-step procedures to build the two heterocyclic systems before they are linked together. nih.gov

Table 3: Synthesis of Quinazolinone Hybrids via Coupling Reactions

| Hybrid Type | Key Reactants | Key Reagents | Reaction Type | Ref. |

|---|---|---|---|---|

| Quinazolinone-Amino Acid | 3-amino-6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-one, Fmoc-protected L-amino acids | PyBOP, DIEA | Amide Coupling | mdpi.com |

Advanced Spectroscopic Characterization Techniques in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Resolution 1H and 13C NMR Analysis

High-resolution 1H (proton) and 13C (carbon-13) NMR spectroscopy are fundamental tools for the characterization of 6-methyl-1H-quinazolin-4-one. These one-dimensional techniques provide essential information regarding the number and types of protons and carbons present in the molecule, as well as their immediate electronic surroundings.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays a characteristic set of signals. A singlet is observed for the methyl group (CH₃) protons. The aromatic protons on the quinazolinone ring system give rise to distinct signals in the downfield region of the spectrum, with their specific chemical shifts and coupling patterns revealing their positions and relationships to one another. For instance, the proton at position 5 often appears as a singlet, while the protons at positions 7 and 8 typically show as doublets due to coupling with their neighbors. A broad singlet corresponding to the N-H proton is also a key feature, which is often exchangeable with deuterium. tandfonline.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon atoms in the molecule. Key resonances include the signal for the carbonyl carbon (C=O) of the quinazolinone ring, which appears significantly downfield. The carbons of the aromatic rings and the methyl group carbon each give rise to distinct signals, with their chemical shifts being indicative of their electronic environment. acs.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Derivatives.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 6-Bromo-2-methylquinazolin-4(3H)-one | 8.28 (d, J = 2.3 Hz, 1H), 7.76 (dd, J = 8.7, 2.4 Hz, 1H), 7.45 (d, J = 8.7 Hz, 1H), 2.40 (s, 3H) | 161.87, 154.36, 147.56, 137.82, 128.72, 128.20, 121.88, 119.82, 21.36 | acs.org |

| 2,6-Dimethyl-3-phenylquinazolin-4(3H)-one | 7.75 (s, 1H), 7.61 (d, 1H, J = 7.0 Hz), 7.50–7.47 (m, 2H), 7.42 (d, 1H, J = 7.5 Hz), 7.36 (d, 1H, J = 8.5 Hz), 7.27 (d, 2H, J = 7.5 Hz), 2.37 (s, 3H, CH₃) | 175.5, 159.8, 150.2, 139.3, 137.6, 136.6, 133.9, 129.0, 128.9, 128.0, 126.7, 125.6, 116.0, 115.7, 20.4 | tandfonline.com |

| 6-methyl-2-phenylquinazolin-4(3H)-one | 12.51 (s, 1H), 8.22 (dd, J = 7.8, 1.8 Hz, 2H), 8.00 (s, 1H), 7.69 (d, J = 1.2 Hz, 2H), 7.61 (dd, J = 8.4, 1.2 Hz, 1H) | Not Provided | rsc.org |

| 6-methyl-2-(thiophen-2-yl)quinazolin-4(3H)-one | 2.42 (s, 3H), 7.56-7.61 (m, 2H), 7.90 (s, 1H), 8.15 (d, J = 8.8 Hz, 2H), 12.29 (s, 1H) | 21.3, 55.9, 114.4, 120.9, 125.4, 125.7, 127.6, 129.8, 136.21, 136.25, 147.4, 151.5, 162.2, 162.7 | rsc.org |

Two-Dimensional NMR Techniques (COSY, HSQC) for Connectivity Mapping

To further refine the structural assignment, two-dimensional (2D) NMR techniques are invaluable. These experiments reveal correlations between nuclei, providing a detailed map of the molecule's connectivity.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum connect the signals of these coupled protons, allowing for the tracing of proton networks within the molecule and confirming the arrangement of substituents on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to. This technique is instrumental in assigning the ¹³C NMR signals based on the more readily interpretable ¹H NMR spectrum. mdpi.com The use of HSQC is particularly beneficial in resolving ambiguities in crowded spectral regions and provides definitive evidence for the carbon-hydrogen framework of this compound. mdpi.com

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental formula of a molecule. acs.org For this compound, HRMS is used to confirm that the experimentally determined molecular formula matches the theoretical formula, C₉H₈N₂O. This high degree of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. acs.orgmdpi.com

Electrospray Ionization-Time-of-Flight (ESI-TOF) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation. When coupled with a Time-of-Flight (TOF) mass analyzer, which separates ions based on their flight time over a fixed distance, ESI-TOF MS delivers high-resolution and high-sensitivity mass data. mdpi.com This technique is routinely used to confirm the molecular weight of synthesized quinazolinone derivatives and to analyze the purity of the sample. mdpi.com

Table 2: Mass Spectrometry Data for this compound Derivatives.

| Compound | Ionization Method | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| 6-Bromo-2-methylquinazolin-4(3H)-one | ESI | [M+H]⁺ 238.9815 | 238.9822 | acs.org |

| 6-methyl-2-phenylquinazolin-4(3H)-one | HRMS | [M+H]⁺ 237.1023 | 237.1028 | rsc.org |

| 6-methyl-2-(thiophen-2-yl)quinazolin-4(3H)-one | HRMS (ESI) | [M+H]⁺ 267.1128 | 267.1125 | rsc.org |

| 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one | HRMS | Not Provided | Not Provided | mdpi.com |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum that serves as a molecular fingerprint.

For this compound, the IR spectrum provides clear evidence for its key functional groups. A strong absorption band is typically observed in the region of 1665-1685 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the quinazolinone ring. rsc.orgresearchgate.net The N-H stretching vibration of the amide group usually appears as a broad band in the range of 3100-3400 cm⁻¹. rsc.org Additionally, C-H stretching vibrations of the aromatic ring and the methyl group are observed in their respective characteristic regions. The presence and position of these absorption bands provide confirmatory evidence for the quinazolinone scaffold. mdpi.comnih.govipb.pt

Table 3: Characteristic IR Absorption Frequencies for this compound and Related Structures.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| C=O (Carbonyl) | 1665 - 1693 | rsc.orgresearchgate.netvulcanchem.com |

| N-H (Amide) | 3167 - 3320 | rsc.org |

| C-H (Aromatic) | ~3050 | nih.gov |

| C-H (Aliphatic) | ~2980 | nih.gov |

| C=N | 1574 | vulcanchem.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For quinazolinone derivatives, the UV-Vis spectrum is typically characterized by distinct absorption bands corresponding to π → π* and n → π* electronic transitions originating from the conjugated aromatic system and the heteroatoms. sapub.orgresearchgate.net

The absorption spectra of quinazolinone compounds generally display two primary bands. researchgate.net A shorter wavelength band, typically observed in the 240–300 nm range, is attributed to the π → π* transition within the aromatic ring system. researchgate.net A longer wavelength band, appearing between 310 nm and 425 nm, is assigned to the n → π* transition, which involves the non-bonding electrons of the nitrogen and oxygen atoms in the heterocyclic ring. researchgate.net

Research on various quinazolinone derivatives provides specific examples of these electronic transitions. For instance, a 3-amino-2-methyl-quinazolin-4(3H)-one derivative exhibited two clear maxima around 309 nm (n → π) and 243 nm (π → π). sapub.org Similarly, studies on 6-methoxy-2-(trifluoromethyl)quinazolin-4(1H)-one in methanol (B129727) showed electronic transitions at 265 nm (π→π) and 310 nm (n→π). The position and intensity of these bands can be influenced by the type of solvent and the nature of substituents on the quinazolinone ring. Electron-withdrawing groups, for example, can affect the absorption band maximum. researchgate.net

Table 1: UV-Vis Absorption Data for Selected Quinazolinone Derivatives

| Compound | Solvent | λ_max (nm) (Transition) | Reference |

| 3-Amino-2-methyl-quinazolin-4(3H)-one derivative | Not specified | 243 (π → π), 309 (n → π) | sapub.org |

| 6-Methoxy-2-(trifluoromethyl)quinazolin-4(1H)-one | Methanol | 265 (π → π), 310 (n → π) | |

| General Quinazoline (B50416) derivatives | Acetonitrile | 240-300 (π → π), 310-425 (n → π) | researchgate.net |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Another derivative, 6′-Methyl-1′,2′,3′,4′-tetrahydrospiro[cyclohexane-1,2′-quinazolin]-4′(1′H)-one, was found to crystallize in the monoclinic P2/n space group. researchgate.net In its molecular structure, the cyclohexane (B81311) ring adopts a chair conformation, while the diazacyclohexane part of the quinazolinone system displays a sofa conformation. researchgate.net A key feature of its crystal packing is the formation of centrosymmetric dimers linked by N—H⋯O hydrogen bonds. researchgate.net

The study of 6-Methyl-3-phenyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one confirmed its existence as the thione tautomer in the solid state. iucr.org It crystallizes in a monoclinic system (P 2₁ /n) and forms centrosymmetric dimers sustained by pairs of N—H⋯S hydrogen bonds. iucr.org These dimers are further connected into layers by C—H⋯O and C—H⋯S interactions. iucr.org

These examples demonstrate how X-ray diffraction reveals crucial details about the planarity of the fused ring system, the conformation of substituents, and the nature of intermolecular forces, such as hydrogen bonds and π–π stacking, which stabilize the crystal structure. iucr.org

Table 2: Crystallographic Data for Selected 6-Methyl-Quinazolinone Derivatives

| Parameter | 6-methyl-3-phenylquinazoline-2,4(1H,3H)-dione library.walesscispace.com | 6′-Methyl-1′,2′,3′,4′-tetrahydrospiro[cyclohexane-1,2′-quinazolin]-4′(1′H)-one researchgate.net | 6-Methyl-3-phenyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one iucr.org |

| Chemical Formula | C₁₅H₁₂N₂O₂ | C₁₄H₁₈N₂O | C₁₅H₁₂N₂OS |

| Formula Weight | 252.27 | 230.30 | 268.33 |

| Crystal System | Triclinic | Monoclinic | Monoclinic |

| Space Group | P-1 | P2/n | P 2₁ /n |

| a (Å) | 7.8495 (13) | Not Specified | 12.7770 (3) |

| b (Å) | 12.456 (2) | Not Specified | 5.1384 (1) |

| c (Å) | 13.350 (2) | Not Specified | 19.0973 (4) |

| α (°) | 103.322 (3) | 90 | 90 |

| β (°) | 90.002 (3) | Not Specified | 91.814 (2) |

| γ (°) | 102.671 (4) | 90 | 90 |

| Volume (ų) | 1237.5 (3) | Not Specified | 1253.17 (5) |

| Z | 4 | Not Specified | 4 |

| Key Structural Features | Two independent conformers, intramolecular H-bonds. | Sofa conformation of diazacyclohexane ring, centrosymmetric dimers via N—H⋯O bonds. | Thione tautomer, centrosymmetric dimers via N—H⋯S bonds, layered structure. |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems, including 6-methyl-1H-quinazolin-4-one. DFT calculations offer a cost-effective and accurate means to explore various molecular and electronic properties.

Molecular Geometry Optimization and Electronic Structure Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. These calculations have been used to study the planarity of the quinazolinone core and the orientation of its substituents. bohrium.comscispace.com For instance, studies on related quinazolinone derivatives have shown that the quinazoline-2,4-dione core and a methyl group at position-6 can be coplanar, while other substituents, like a phenyl group at position-3, may adopt an orthogonal orientation. scispace.com

The electronic structure of this compound, including the distribution of electrons and the energies of molecular orbitals, is also elucidated through DFT. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) helps in understanding the molecule's reactivity and electronic properties. researchgate.net Quantum chemical parameters derived from these calculations, such as the energy gap (ΔE), hardness (η), softness (S), and the fraction of electrons transferred (ΔN), provide valuable information about the molecule's interaction with other species, for example, in corrosion inhibition studies. researchgate.net

Prediction of Spectroscopic Properties (IR, UV-Vis, NMR Chemical Shifts)

DFT calculations are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be computed and are often scaled to improve agreement with experimental IR spectra. kg.ac.rsresearchgate.net This allows for the assignment of specific vibrational modes to the observed absorption bands, aiding in the characterization of functional groups within the molecule. scispace.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. kg.ac.rstandfonline.com These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as n→π* and π→π*, which are characteristic of the quinazolinone chromophore. kg.ac.rstandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, is used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. kg.ac.rsresearchgate.netnih.gov These predicted shifts are then compared with experimental NMR data to confirm the molecular structure. kg.ac.rsresearchgate.net While calculated ¹³C NMR shifts often show excellent agreement with experimental values, some deviations in ¹H NMR shifts, particularly for N-H protons, can occur due to intermolecular interactions. kg.ac.rs

Mechanistic Insights into Reaction Pathways and Regioselectivity

DFT calculations provide a powerful means to investigate the mechanisms of chemical reactions involving this compound and its derivatives. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction and determine the most likely pathway.

For example, DFT studies on the related compound 4-methyl-1-thioxo-1,2,4,5-tetrahydro acs.orgmdpi.comtubitak.gov.trtriazolo[4,3-a]quinazolin-5-one have been used to understand the regioselectivity of its reactions with various electrophiles. researchgate.netmdpi.compsu.edu These calculations can explain why certain atoms in the molecule are more susceptible to attack, leading to the formation of specific products. researchgate.netmdpi.compsu.edu Theoretical studies can also elucidate whether a reaction is kinetically or thermodynamically controlled by comparing the activation energies of different pathways. researchgate.netpsu.edu

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial in drug discovery for understanding how a molecule like this compound might interact with biological targets.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking simulations are extensively used to predict how derivatives of this compound bind to the active sites of various biological macromolecules, such as enzymes and receptors. These simulations help in understanding the binding mode, which is the specific orientation and conformation of the ligand within the binding pocket.

For instance, docking studies have been performed on quinazolinone derivatives to predict their binding to enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are important targets for cancer therapy. mdpi.com Similarly, the binding of quinazolinone analogs to the allosteric site of human glucokinase has been investigated to assess their potential as antidiabetic agents. researchgate.net The simulations provide a binding affinity score, often expressed as a free energy of binding (ΔG), which estimates the strength of the interaction between the ligand and the target. ekb.eg

Identification of Key Amino Acid Residues Involved in Ligand Binding

A critical outcome of molecular docking is the identification of the specific amino acid residues in the target protein that are involved in the binding of the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking.

For example, docking studies of quinazolinone-based inhibitors with the SARS-CoV-2 main protease (Mpro) have revealed key interactions, such as hydrogen bonding with the backbone of specific amino acids and π-π stacking with histidine residues. nih.gov In another study, the interaction of quinazolinone analogues with the PqsR protein of Pseudomonas aeruginosa showed that hydrogen bonding with glutamine and leucine (B10760876) residues was crucial for binding. semanticscholar.org This information is invaluable for structure-activity relationship (SAR) studies, guiding the design of more potent and selective inhibitors.

Biological Activity and Pharmacological Profiling in Preclinical Research

Anticancer and Antitumor Activities in In Vitro Cell Line Models

Quinazolinone derivatives have demonstrated notable efficacy as anticancer agents in various preclinical studies. nih.govnih.gov Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression, such as cell proliferation and survival. nih.gov

The cytotoxic potential of 6-methyl-1H-quinazolin-4-one derivatives has been assessed against a broad spectrum of human cancer cell lines, revealing significant activity against cancers of the breast, lung, colon, and brain.

Specifically, derivatives of 2,3-dihydroquinazolin-4(1H)-one and quinazolin-4(3H) one have been shown to be broad-spectrum cytotoxic compounds. rsc.org These compounds were screened against a panel of human cancer cell lines including HT29 (colon), U87 and SJ-G2 (glioblastoma), MCF-7 (breast), A2780 (ovarian), H460 (lung), A431 (skin), Du145 (prostate), BE2-C (neuroblastoma), and MIA (pancreas). rsc.org Notably, certain 2-styrylquinazolin-4(3H)-one and 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one analogues demonstrated sub-micromolar potency in growth inhibition. rsc.org One particular derivative, 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one, exhibited activity at concentrations below 50 nM against the HT29, U87, A2780, H460, and BE2-C cell lines. rsc.org

Furthermore, novel quinazolinone derivatives incorporating a quinoxalindione moiety have been synthesized and evaluated for their cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. nih.gov The majority of these new compounds displayed cytotoxic effects in both cell lines at concentrations ranging from 50 to 100 μM. nih.gov

In another study, a series of quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4(3H)-one derivatives were designed and tested for their cytotoxic effects on HCT-15 (colon cancer), SKOV-3 (ovarian cancer), and MDA-MB-231 (triple-negative breast cancer) cell lines. researchgate.net Eleven of the quinazoline (B50416) derivatives showed activity against all tested cell lines, with two compounds exhibiting particularly high cytotoxic activity, with IC50 values between 4.5 and 15.5 μM, surpassing the reference drugs gefitinib (B1684475) and PD153035. researchgate.net

Additionally, the cytotoxic effects of quinazolinone Schiff base derivatives and their copper(II) complexes were investigated on human estrogen receptor-positive breast cancer (MCF-7) and human lung adenocarcinoma (A549) cell lines. mdpi.com The copper complexes demonstrated high cytotoxicity with IC50 values in the low micromolar range, while the ligands alone were inactive in inhibiting cell proliferation. mdpi.com

Table 1: Cytotoxicity of Selected Quinazolinone Derivatives in Human Cancer Cell Lines

| Compound Class | Cancer Cell Lines Tested | Observed Activity |

| 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H) ones | HT29 (colon), U87, SJ-G2 (glioblastoma), MCF-7 (breast), A2780 (ovarian), H460 (lung), A431 (skin), Du145 (prostate), BE2-C (neuroblastoma), MIA (pancreas) | Broad-spectrum cytotoxicity, with some derivatives showing sub-micromolar potency. rsc.org |

| Quinazolinone derivatives with quinoxalindione | MCF-7 (breast), HeLa (cervical) | Cytotoxic activity at 50 to 100 μM concentrations. nih.gov |

| Quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4(3H)-one derivatives | HCT-15 (colon), SKOV-3 (ovarian), MDA-MB-231 (triple-negative breast cancer) | Some derivatives showed high cytotoxicity with IC50 values from 4.5 to 15.5 μM. researchgate.net |

| Quinazolinone Schiff base copper(II) complexes | MCF-7 (breast), A549 (lung) | High cytotoxicity with IC50 values in the low micromolar range. mdpi.com |

Beyond general cytotoxicity, specific derivatives of this compound have been shown to inhibit the proliferation of tumor cells through various mechanisms. One of the key targets for quinazoline derivatives is the epidermal growth factor receptor (EGFR), a protein kinase often overexpressed in cancer cells. nih.gov

Several quinazoline derivatives have been developed as potent inhibitors of different protein kinases, which are crucial for cell survival, growth, and proliferation. nih.gov For instance, a series of novel 4-hydroxyquinazoline (B93491) derivatives were synthesized and found to have superior cytotoxicity in primary PARPi-resistant HCT-15 (colon carcinoma) and HCC1937 (breast cancer) cell lines. mdpi.com One compound, in particular, dose-dependently suppressed intracellular PAR formation and enhanced γH2AX aggregation, indicating an impact on DNA repair mechanisms. mdpi.com Mechanistic studies revealed that this compound stimulated the formation of intracellular reactive oxygen species (ROS) and the depolarization of the mitochondrial membrane, leading to increased apoptosis and cytotoxicity. mdpi.com

Furthermore, some quinazolinone derivatives have been found to act as tubulin polymerization inhibitors. rsc.org Tubulin is a critical component of the cellular cytoskeleton and plays a central role in mitosis. rsc.org By interfering with tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase, ultimately leading to cell death. rsc.org For example, 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one was found to induce G2 + M cell cycle arrest, similar to the known tubulin inhibitor nocodazole. rsc.org

Antimicrobial Activities (In Vitro)

The quinazolinone core structure has proven to be a valuable template for the development of new antimicrobial agents, with derivatives exhibiting activity against a range of bacteria and fungi.

Derivatives of this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

In one study, a series of novel quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antibacterial properties against Staphylococcus aureus and Bacillus cereus (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). frontiersin.org The parent 2-phenyl-3-amino quinazolin-4(3H)-one showed moderate activity against both Gram-positive and Gram-negative bacteria. frontiersin.org Interestingly, the substitution of a heteryl group at the aldimine in the 3-amino quinazolinone pharmacophore significantly increased the antibacterial activity against all tested bacterial pathogens. frontiersin.org

Another study focused on the synthesis of 2,3,6-trisubstituted quinazolin-4-one derivatives and their evaluation for antimicrobial activity. biomedpharmajournal.org These compounds were tested against Staphylococcus aureus, Streptococcus pyogenes (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). biomedpharmajournal.org The results indicated that different substitutions on the quinazolinone ring led to varying degrees of antibacterial activity, with some compounds showing excellent activity against specific strains. biomedpharmajournal.org

Furthermore, the antibacterial activity of quinazolin-4(3H)-one functionalized-conjugated silver nanoparticles has been investigated. nih.gov While the quinazolinone derivatives alone did not show bactericidal effects, their conjugation with silver nanoparticles enhanced their antibacterial activity against Escherichia coli K1, Streptococcus pyogenes, Klebsiella pneumoniae, Bacillus cereus, and Pseudomonas aeruginosa. nih.gov

A structure-activity relationship (SAR) study of quinazolinone antibacterials revealed that these compounds displayed activity primarily against the Gram-positive organism Staphylococcus aureus and modest activity against Enterococcus faecium. acs.org

Table 2: Antibacterial Activity of Selected Quinazolinone Derivatives

| Derivative Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Key Findings |

| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one | Staphylococcus aureus, Bacillus cereus | Escherichia coli, Pseudomonas aeruginosa | Superior activity among synthesized compounds, with the heteryl group enhancing antibacterial effects. frontiersin.org |

| 2,3,6-Trisubstituted Quinazolin-4-ones | Staphylococcus aureus, Streptococcus pyogenes | Escherichia coli, Pseudomonas aeruginosa | Varied activity based on substitution, with some showing excellent efficacy against specific strains. biomedpharmajournal.org |

| Quinazolinone-Conjugated Silver Nanoparticles | Streptococcus pyogenes, Bacillus cereus | Escherichia coli K1, Klebsiella pneumoniae, Pseudomonas aeruginosa | Enhanced antibacterial activity compared to the compounds alone. nih.gov |

| General Quinazolinones (SAR study) | Staphylococcus aureus, Enterococcus faecium | Not active | Primarily active against Gram-positive bacteria. acs.org |

Several quinazolinone derivatives have shown promise as potential antitubercular agents. A series of 2,3-dihydroquinazolin-4(1H)-one derivatives were screened for their in vitro activity against the H37Rv strain and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis. nih.gov Compounds with a di-substituted aryl moiety (containing halogens) at the 2-position of the quinazoline scaffold exhibited a minimum inhibitory concentration (MIC) of 2 µg/mL against the H37Rv strain. nih.gov Additionally, a derivative with an imidazole (B134444) ring at the 2-position showed significant inhibitory action against both the susceptible and MDR strains, with MIC values of 4 and 16 µg/mL, respectively. nih.gov

Another study synthesized two series of 6-(4-Chloro/Methyl-phenyl)-4-arylidene-4,5-dihydropyridazin-3(2H)-one derivatives and evaluated their antitubercular activity against the Mycobacterium tuberculosis H37Rv strain. eurekaselect.com

The antifungal potential of quinazolinone derivatives has also been explored. In one study, 32 novel quinazolinone-scaffold-containing pyrazole (B372694) carbamide derivatives were designed and synthesized as potential fungicides against Rhizoctonia solani. nih.gov One particular derivative, N-(2-((6,8-dichloro-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, exhibited excellent antifungal activity, surpassing that of the commercial fungicide fluconazole. nih.gov

Another investigation involved the synthesis of four new pyrazol-quinazolinone compounds and testing their antifungal activity against seven phytopathogenic fungi. mdpi.com All four compounds showed significant antifungal activity at concentrations of 150 and 300 mg/L. mdpi.com

Furthermore, the antifungal activity of 2,3,6-trisubstituted quinazolin-4-one derivatives was evaluated against Aspergillus niger and Candida albicans. biomedpharmajournal.org The results indicated that these compounds possess notable antifungal properties. biomedpharmajournal.org

Antiviral Activities (In Vitro)

The quinazolinone scaffold, particularly with substitution at the 6-position, has been identified as a promising framework for the development of novel antiviral agents. In vitro studies have highlighted the potential of 6-substituted quinazolinone derivatives against a range of viruses, including Zika virus (ZIKV), Dengue virus (DENV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

Phenotypic screening of compound libraries has revealed that 2,3,6-trisubstituted quinazolinone compounds are effective inhibitors of ZIKV replication. nih.govnih.govresearchgate.net Further optimization of these initial hits has led to the synthesis of analogues with potent and broad-spectrum activity against both ZIKV and DENV, with some compounds exhibiting EC50 values as low as 86 nM without significant cytotoxicity to mammalian cells. nih.govnih.gov While these studies establish the importance of the 6-substituted quinazolinone core, the specific contribution of a methyl group at this position within the most potent antiviral compounds requires further elucidation from the published data.

In the context of the COVID-19 pandemic, quinazolin-4-one derivatives have been investigated as non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.gov Through a scaffold hopping strategy from known inhibitors, researchers have identified quinazolin-4-one-based compounds with significant inhibitory activity against SARS-CoV-2 Mpro. nih.govresearchgate.net One notable compound, C7, demonstrated superior inhibitory activity against the enzyme (IC50 = 0.085 µM) and more effective inhibition of viral replication in infected Vero E6 cells (EC50 = 1.10 µM) compared to the parent compound. nih.govresearchgate.net Additionally, other research has focused on optimizing 2-aminoquinazolin-4-(3H)-one derivatives, which have shown potent antiviral effects against SARS-CoV-2. mdpi.com One such derivative, compound 2b (N-acetyl 2-aminoquinazolin-4-(3H)-one), has been identified as a promising lead for further development. mdpi.com

Furthermore, quinazolinone-based molecules have been designed as potential broad-spectrum antiviral agents targeting deubiquitinating enzymes like the papain-like protease (PLpro) of SARS-CoV-2. nih.gov Several synthesized compounds showed promising antiviral activity against adenovirus, HSV-1, and coxsackievirus. nih.gov Notably, compound 8d from this series exhibited very potent activity against SARS-CoV-2 with an IC50 value of 0.948 μg/mL, which was more potent than the reference drug remdesivir, and also showed promising inhibition of PLpro. nih.gov

Some quinazolinone derivatives have also been screened for activity against other viruses, including influenza A, Venezuelan equine encephalitis (VEE), and Tacaribe viruses, with some compounds showing moderate activity. nih.govresearchgate.net

Anti-inflammatory Activity and Related Biological Targets

Derivatives of this compound have demonstrated significant anti-inflammatory properties in preclinical research. These compounds are of interest due to their potential to modulate inflammatory pathways, often with a favorable gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

Studies on a series of 6,8-disubstituted 2-phenyl-3-[substituted-benzothiazol-2-yl]-4(3H)-quinazolinones revealed that certain compounds exhibit prominent anti-inflammatory activity. umich.edu For instance, compounds with a methyl or methoxy (B1213986) group on the benzothiazole (B30560) ring, such as 2-phenyl-3-(5-methylbenzothiazol-2-yl)-4(3H)-quinazolinone, showed significant inhibition of inflammation with low ulcerogenic potential. umich.edu The mechanism of action for some of these derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes, with a notable selectivity for COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects. umich.edu

In another study, derivatives of 3-Amino 6-Methoxyl 2-methyl quinazolin-4(3H)-one were synthesized and evaluated for their anti-inflammatory activity. The results indicated that these compounds possess higher anti-inflammatory activity than the standard drug acetylsalicylic acid. scholarsresearchlibrary.com The presence of electron-withdrawing groups at various positions on the quinazolinone ring system has been shown to enhance anti-inflammatory effects. mdpi.com

The molecular hybridization of the quinazolinone moiety with other heterocyclic systems, such as thiazolidinone, has also been explored as a strategy to improve anti-inflammatory activity. mdpi.com The marketed NSAID, proquazone, is a quinazoline-based drug, underscoring the therapeutic potential of this chemical class in treating inflammatory conditions like rheumatoid arthritis and osteoarthritis. mdpi.com

Other Pharmacological Activities in Preclinical Settings

Enzyme Inhibition Studies (e.g., Glucokinase, EGFR, HER2, DHFR, TS, Kinases)

The this compound scaffold has been a focal point in the design of various enzyme inhibitors, particularly targeting kinases involved in cancer cell proliferation.

Kinase Inhibition:

Quinazolin-4(3H)-one derivatives have been extensively studied as inhibitors of multiple tyrosine kinases. Several compounds have shown potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), and Epidermal Growth Factor Receptor (EGFR). nih.gov For example, certain quinazolin-4(3H)-one hydrazide derivatives have exhibited excellent inhibitory activity against HER2, with IC50 values comparable to the standard drug lapatinib (B449). nih.gov These compounds often act as ATP-competitive inhibitors by interacting with key residues in the kinase domain. nih.gov

The development of dual inhibitors targeting both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a significant strategy in cancer therapy. Quinazolinone-based molecules like gefitinib, erlotinib, and lapatinib are established tyrosine kinase inhibitors. nih.gov

Furthermore, 6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one derivatives have been developed, with some compounds showing potent antiproliferative activity against lung cancer cells. acs.org Mechanistic studies revealed that these compounds can inhibit the ALK/PI3K/AKT signaling pathway. acs.org

Other Enzyme Inhibition:

In addition to kinases, 6-methylquinazolin-4(3H)-one derivatives have been identified as binders for other important protein targets. Through a combination of in silico screening and chemical synthesis, these compounds have been identified as novel binders of the bromodomain-containing protein 9 (BRD9), an epigenetic reader protein implicated in various cancers. researchgate.net

Quinazolinone derivatives have also been reported to inhibit other enzymes such as DNA gyrase, which is a target for antimicrobial agents. mdpi.com Some newly synthesized quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole scaffolds have shown potent inhibition of E. coli DNA gyrase. mdpi.com There are also reports of quinazolinone derivatives inhibiting tyrosinase, an enzyme involved in melanin (B1238610) production. mdpi.com

Receptor Modulation (e.g., mGlu7 Receptor)

Derivatives of this compound have been investigated for their ability to modulate the activity of specific receptors in the central nervous system. A notable example is the negative allosteric modulation of the metabotropic glutamate (B1630785) receptor 7 (mGlu7).

In a search for new antipsychotic agents, a library of compounds was synthesized and screened for activity at the human mGlu7 receptor. nih.gov From this screening, active compounds were exclusively found within the quinazolinone chemotype. nih.gov A specific derivative, 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (also known as ALX-171), was identified as a selective mGlu7 negative allosteric modulator with an IC50 of 6.14 µM. nih.govnih.gov This compound was selective for mGlu7 over other group III mGlu receptors (mGlu4 and mGlu8) and demonstrated a favorable pharmacokinetic profile, including the ability to cross the blood-brain barrier. nih.gov The discovery of ALX-171 highlights the potential of 2,6-disubstituted quinazolin-4-ones in the development of new treatments for schizophrenia by modulating glutamatergic neurotransmission. nih.govnih.gov

Antioxidant Activity

The quinazolin-4(3H)-one scaffold has been explored for its antioxidant potential, with research indicating that the introduction of specific substituents can confer significant radical scavenging and metal-chelating properties.

The antioxidant activity of quinazolin-4(3H)-one derivatives is often enhanced by linking them to polyphenolic compounds. nih.govmdpi.com Studies have shown that the number and position of hydroxyl groups on these appended phenolic rings are crucial for their antioxidant efficacy. mdpi.com For instance, ortho-diphenolic derivatives of quinazolin-4(3H)-one have been found to exhibit strong antioxidant effects, in some cases superior to standard antioxidants like ascorbic acid and Trolox. nih.govresearchgate.net The mechanism of action is believed to involve hydrogen atom transfer, the ability to donate electrons, and the chelation of metal ions. mdpi.comresearchgate.net

Anticonvulsant Activity

The quinazolin-4(3H)-one ring system has a long history in the search for new anticonvulsant drugs, dating back to the discovery of methaqualone. nih.gov Modern research continues to explore derivatives of this scaffold for their potential to treat epilepsy and other seizure-related disorders.

A number of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their anticonvulsant properties. nih.govnih.gov Preliminary studies have shown that some of these compounds exhibit moderate to significant activity in preclinical models of seizures when compared to standard drugs like diazepam. nih.gov The anticonvulsant activity of some quinazolinones has been attributed to their ability to bind to the noncompetitive site of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov

The design of novel anticonvulsants often incorporates a pharmacophore model that includes a lipophilic aryl ring, a hydrogen bond domain, and an electron-donating group, features that can be accommodated by the quinazolin-4(3H)-one structure. nuph.edu.ua While specific studies focusing solely on the anticonvulsant activity of this compound are not extensively detailed in the provided results, the general promise of the quinazolinone scaffold suggests that derivatives bearing a 6-methyl group are viable candidates for investigation in this therapeutic area. nih.govnih.gov

Preclinical In Vivo Studies on this compound Remain Undisclosed in Publicly Available Research

Despite the broad interest in the quinazolinone scaffold for therapeutic applications, specific preclinical in vivo data for the compound this compound are not available in the public domain. Extensive searches for animal model studies detailing the pharmacological activities of this specific chemical entity have not yielded any detailed research findings or data tables.

The scientific literature contains numerous in vivo studies on various derivatives of the quinazolin-4(3H)-one core structure. For instance, research has been conducted on compounds where substitutions are made at other positions, such as 2-methyl-3-substituted quinazolinones, which have been evaluated for anti-inflammatory activity. biotech-asia.orgfabad.org.tr Similarly, other derivatives have been investigated for a range of pharmacological effects, including analgesic and anti-inflammatory properties. mdpi.comresearchgate.netnih.govresearchgate.net These studies typically employ standard animal models, such as carrageenan-induced paw edema in rats to test for anti-inflammatory effects or various chemically or electrically induced seizure models in mice to assess anticonvulsant potential. ijpras.comnih.govnih.gov

However, these findings relate to derivatives and cannot be extrapolated to the specific compound this compound. The addition or modification of functional groups, even a single methyl group at a different position, can dramatically alter a compound's pharmacokinetic and pharmacodynamic profile.

Consequently, without dedicated in vivo studies on this compound, it is not possible to present a detailed account of its pharmacological profile in animal models. There is no published data to populate tables on its efficacy in conditions such as inflammation, pain, cancer, or epilepsy. mdpi.comnih.gov

Further research is required to isolate the in vivo biological activities of this compound and to understand its potential as a therapeutic agent. Until such studies are published, its preclinical profile in animal models remains uncharacterized.

Structure Activity Relationship Sar Studies and Rational Drug Design

Impact of Substituent Position and Nature on Biological Activity

The biological activity of quinazolinone derivatives is profoundly influenced by the type and position of various substituents on its core structure. SAR studies are crucial in elucidating these relationships, providing a roadmap for designing more potent and selective drug candidates.

Significance of Substitutions at C-2, N-3, C-4, and C-8

Beyond the C-6 position, substitutions at other key points on the quinazolinone ring play a critical role in defining the compound's pharmacological profile.

C-2 Position: The C-2 position is a common site for modification, with the introduction of various groups leading to a wide range of biological activities. mdpi.comnih.gov For example, the presence of methyl, amine, or thiol groups at this position has been found to be essential for antimicrobial activities. nih.gov The attachment of a lipophilic 4-fluoro-phenyl moiety at C-2 can increase cytotoxicity against certain cancer cell lines. ontosight.ai Furthermore, the introduction of a thioether-linked benzimidazole (B57391) moiety at this position can induce stronger activities toward specific cell lines. ontosight.ai In the context of anticancer drug design, quinazolinone derivatives with a thiol group at the C-2 position have been synthesized and evaluated for their antiproliferative activity. researchgate.net

N-3 Position: The N-3 position is another crucial point for substitution, often with aromatic rings. nih.gov The nature of the substituent at N-3 can significantly influence the compound's biological effects. For instance, 2,3-disubstituted-4(3H)-quinazolinones have been investigated as potential COX-2 inhibitors, with the substituents at both C-2 and N-3 playing a key role in their binding affinity. researchgate.net

C-4 Position: While the core structure is a 4-one, modifications at the C-4 position, often involving the introduction of amine or substituted amine groups, can enhance antimicrobial activities. nih.gov

C-8 Position: Substitutions at the C-8 position have also been shown to be important for biological activity. mdpi.com In the development of BRD9 binders, 2- and 8-disubstituted 6-methylquinazolin-4(3H)-one derivatives were synthesized, with substitutions at C-8 contributing to the binding affinity. cnr.it Specifically, a 3,5-dimethoxyphenyl substituent at position 8 resulted in compounds with the best binding behavior. cnr.it

The following table summarizes the impact of various substitutions on the biological activity of quinazolinone derivatives:

| Position | Substituent | Effect on Biological Activity | Reference(s) |

| C-2 | Methyl, Amine, Thiol | Essential for antimicrobial activity | nih.gov |

| C-2 | 4-Fluoro-phenyl | Increased cytotoxicity | ontosight.ai |

| C-2 | Thioether-linked benzimidazole | Stronger activity towards specific cell lines | ontosight.ai |

| N-3 | Substituted Aromatic Ring | Essential for antimicrobial activity | nih.gov |

| C-4 | Amine/Substituted Amine | Improved antimicrobial activity | nih.gov |

| C-6 | Methyl | Valuable scaffold for BRD9 binders | cnr.it |

| C-6 | Electronegative Substituents | Enhanced EGFR inhibitory activity | nih.gov |

| C-8 | Halogen | Improved antimicrobial activity | nih.gov |

| C-8 | 3,5-dimethoxyphenyl | Best binding behavior for BRD9 | cnr.it |

Role of Halogenation and Aromatic Moieties

The introduction of halogens and aromatic moieties to the quinazolinone scaffold is a common strategy to modulate its biological activity.

Halogenation: Halogen atoms, such as chlorine, bromine, and iodine, at positions 6 and 8 of the quinazolinone ring have been shown to significantly improve antimicrobial activity. nih.gov For instance, the substitution of the main aromatic ring with iodine at positions 6 and 8 enhanced antibacterial effects. nih.gov However, in some cases, halogenation may not be beneficial. For example, substitution at the C-6 position with a bromo group was not tolerated in a series of 4(3H)-quinazolinone antibacterials. acs.org

Aromatic Moieties: The presence of a substituted aromatic ring at the N-3 position is often considered essential for antimicrobial activity. nih.gov At the C-2 position, the introduction of an aryl group has been extensively studied for antiproliferative activity. nih.gov Aromatic moieties can establish crucial π-π interactions with amino acid residues in the binding sites of target proteins, such as Tyr106 and Phe44 in BRD9. cnr.it

Ligand-Based Drug Design Approaches